molecular formula C17H14N6O2 B3003505 N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 1207035-45-7

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B3003505
CAS No.: 1207035-45-7
M. Wt: 334.339
InChI Key: CKVKVBIFRACSNF-UHFFFAOYSA-N
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Description

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-methylphenyl group at position 1 of the pyrazolo core and a furan-2-carbohydrazide substituent at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their structural similarity to purines, making them attractive scaffolds in medicinal chemistry for targeting enzymes like kinases and phosphodiesterases .

Properties

IUPAC Name

N'-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-5-2-3-6-13(11)23-16-12(9-20-23)15(18-10-19-16)21-22-17(24)14-7-4-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVKVBIFRACSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is a key player in cell cycle regulation, and its inhibition disrupts the normal progression of the cell cycle. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Analysis

Biochemical Properties

It is known that some pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms

Cellular Effects

It is known that some pyrazolo[3,4-d]pyrimidine derivatives have antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may influence cell function by disrupting the processes of microorganisms

Molecular Mechanism

Given its potential antimicrobial activity, it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression

Biological Activity

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is C17H14N6O2, with a molecular weight of approximately 334.339 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure substituted with a furan and a carbohydrazide moiety. This unique configuration is essential for its biological activity.

The primary target of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle regulation pathways, leading to significant cytotoxic effects on various cancer cell lines.

Biochemical Pathways

The inhibition of CDK2 results in:

  • Cell Cycle Arrest : Preventing the transition from G1 to S phase.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Biological Activity Overview

N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide exhibits a range of biological activities:

Activity Description IC50 Values
Anticancer Inhibits proliferation in cancer cell lines such as MCF-7 and HCT-116.45–97 nM (MCF-7)
6–99 nM (HCT-116)
Antimicrobial Exhibits activity against various bacterial strains; potential use in treating infections.Not specified
Antiviral Shows promise in inhibiting viral replication; further studies needed for specific viruses.Not specified

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

  • Anticancer Studies :
    • A study demonstrated that N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide significantly inhibited the growth of breast cancer cells (MCF-7) and colon cancer cells (HCT-116), showcasing its potential as a chemotherapeutic agent .
  • Antimicrobial Activity :
    • Preliminary tests indicated that this compound possesses antimicrobial properties against several pathogenic bacteria. Further investigations are ongoing to establish its efficacy against specific strains .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to CDK2, providing insights into its mechanism of action at the molecular level .

Pharmacokinetics

The pharmacokinetic profile of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide suggests favorable absorption and distribution properties. Its metabolism and excretion pathways are still under investigation but are expected to align with typical behaviors observed in pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among related pyrazolo[3,4-d]pyrimidine derivatives include:

Phenyl Ring Substitutions: Target Compound: 2-methylphenyl group at position 1. N′-[1-(5-Chloro-2-methylphenyl)-...]propane-1,3-diamine (): A chloro substituent at position 5 of the phenyl ring and a diethylpropane diamine chain instead of carbohydrazide. N'-[1-(3-chloro-4-methylphenyl)-...]propanehydrazide (): Chloro and methyl groups at positions 3 and 4 of the phenyl ring, respectively, with a propanehydrazide chain. The additional chloro substituent may influence steric hindrance and electronic effects .

Heterocyclic Modifications: Benzothiazole-Integrated Derivatives (): Compounds like 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine replace the carbohydrazide with a benzothiazole ring, enhancing antimicrobial activity against P. aeruginosa and C. albicans due to increased π-π stacking and hydrogen bonding . Furan-Containing Analogs: N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () retains the furan moiety but as an amine substituent, reducing hydrogen-bonding capacity compared to the carbohydrazide in the target compound .

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • Benzothiazole derivatives () exhibit dual antimicrobial and anti-inflammatory activities, with compound 3j showing significant analgesic effects (ED₅₀ = 12 mg/kg) and low ulcerogenicity compared to diclofenac .
    • Propanehydrazide analogs () may exhibit altered pharmacokinetics due to increased hydrophilicity from the hydrazide group.
  • Solubility and Stability :
    • The furan-2-carbohydrazide moiety in the target compound likely enhances water solubility compared to purely aromatic substituents (e.g., phenyl groups in ).
    • Methyl groups on the phenyl ring (as in the target compound) improve metabolic stability by blocking oxidative degradation pathways .

Data Table: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Activities/Properties Reference
N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide 1: 2-methylphenyl; 4: furan carbohydrazide C₁₉H₁₆N₆O₂ Not reported (inferred improved solubility) N/A
N′-[1-(5-Chloro-2-methylphenyl)-...]propane-1,3-diamine () 1: 5-Cl-2-methylphenyl; 4: diethyl diamine C₁₉H₂₅ClN₆ Enhanced lipophilicity
N'-[1-(3-chloro-4-methylphenyl)-...]propanehydrazide () 1: 3-Cl-4-methylphenyl; 4: propanehydrazide C₁₇H₁₆ClN₇O Steric/electronic modulation
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-... () 1: benzothiazole; 4: phenyl C₂₀H₁₄N₆S Antimicrobial (MIC: 12.5 µg/mL)
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () 4: furan-methylamine C₁₀H₉N₅O Reduced hydrogen-bonding capacity

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